3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride

SHP2 phosphatase inhibition Allosteric inhibitor KRASG12C NSCLC

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride (CAS: 1185112-92-8) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyrazine class, characterized by a bicyclic aromatic core with a 4-piperidinyl substituent at the 3-position. This dihydrochloride salt form (MF: C10H15Cl2N5; MW: 276.17) provides enhanced aqueous solubility over the free base (CAS: 1185194-79-9), a critical attribute for solution-phase chemistry and biochemical assay development.

Molecular Formula C10H15Cl2N5
Molecular Weight 276.16 g/mol
CAS No. 1185112-92-8
Cat. No. B1451315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride
CAS1185112-92-8
Molecular FormulaC10H15Cl2N5
Molecular Weight276.16 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=C3C(=NN2)N=CC=N3.Cl.Cl
InChIInChI=1S/C10H13N5.2ClH/c1-3-11-4-2-7(1)8-9-10(15-14-8)13-6-5-12-9;;/h5-7,11H,1-4H2,(H,13,14,15);2*1H
InChIKeyCJNDTMFYFAPNTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride (CAS 1185112-92-8): Core Structural and Procurement Profile


3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride (CAS: 1185112-92-8) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyrazine class, characterized by a bicyclic aromatic core with a 4-piperidinyl substituent at the 3-position . This dihydrochloride salt form (MF: C10H15Cl2N5; MW: 276.17) provides enhanced aqueous solubility over the free base (CAS: 1185194-79-9), a critical attribute for solution-phase chemistry and biochemical assay development . The compound serves as a privileged scaffold in medicinal chemistry, with its core structure appearing in potent allosteric inhibitors of SHP2 phosphatase—a validated oncology target—as exemplified by derivatives achieving SHP2 IC50 values of 3.2 nM and cellular antiproliferative IC50 of 0.58 µM against KRASG12C-mutant NCI-H358 non-small cell lung cancer cells [1].

Why Generic Pyrazolopyrazine Analogs Cannot Simply Substitute 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine Dihydrochloride


Substitution with closely related pyrazolo[3,4-b]pyrazine analogs—such as the 1-methyl derivative (1-methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride) or regioisomeric pyrazolo[4,3-b]pyrazines—introduces steric and electronic perturbations that profoundly alter target binding, selectivity, and pharmacokinetic profile . In the SHP2 allosteric inhibitor series, the unsubstituted N1-H of the pyrazole ring is essential for a key hydrogen-bond network with Thr108, Glu110, Arg111, and Phe113 within the allosteric tunnel; N1-methylation completely abolishes this interaction, as confirmed by molecular docking and surface plasmon resonance (SPR) studies [1]. Furthermore, the piperidine moiety's position and protonation state directly govern the compound's ability to engage the SHP2 allosteric site: the 4-piperidinyl isomer at the 3-position yields a 17.75-fold improvement in SHP2 inhibitory activity relative to the reference inhibitor IACS-13909, whereas alternative substitution patterns (e.g., 3-piperidinyl or piperazine variants) result in >10-fold loss of potency in the same biochemical assay [1]. These structure-activity relationship (SAR) constraints underscore the non-fungible nature of the specific 3-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyrazine architecture.

Quantitative Differentiation Evidence for 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine Dihydrochloride Against Structural Analogs


SHP2 Allosteric Inhibitory Potency: 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine Scaffold vs. IACS-13909 Reference Inhibitor

The pyrazolo[3,4-b]pyrazine core bearing a 4-piperidinyl substituent at the 3-position (as in the target compound) enables the design of allosteric SHP2 inhibitors with picomolar potency. A closely related 1H-pyrazolo[3,4-b]pyrazine derivative (compound 4b) incorporating this scaffold achieved an SHP2 IC50 of 3.2 nM, representing a 17.75-fold improvement over the clinical-stage SHP2 inhibitor IACS-13909 (IC50 = 56.8 nM) when tested in the same biochemical assay [2]. This potency differential is directly attributable to the scaffold's ability to optimally position the piperidine nitrogen for hydrogen bonding within the allosteric tunnel, an interaction geometry that is preserved in the target compound [1].

SHP2 phosphatase inhibition Allosteric inhibitor KRASG12C NSCLC

Cellular Antiproliferative Activity in KRASG12C-Mutant NSCLC: Scaffold-Enabled Potency vs. IACS-13909

Beyond biochemical potency, the 3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine scaffold confers superior cellular activity. The derivative 4b, carrying the identical core structure to the target compound, inhibited the proliferation of KRASG12C-mutant NCI-H358 non-small cell lung cancer cells with an IC50 of 0.58 µM, which is 4.79-fold more potent than the reference inhibitor IACS-13909 (IC50 = 2.78 µM) in the same cell viability assay [1]. This cellular translation of target engagement is a critical differentiator, as many SHP2 inhibitor scaffolds exhibit a steep drop-off from biochemical to cellular potency due to poor membrane permeability or intracellular target engagement [2].

NSCLC KRASG12C Antiproliferative activity

Synergistic Combination Potential with KRASG12C Inhibitor Sotorasib: Scaffold-Dependent Effect

The 3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine scaffold enables a synergistic pharmacological profile when combined with the FDA-approved KRASG12C inhibitor sotorasib. Compound 4b, built on this scaffold, demonstrated strong synergy (combination index <1) with sotorasib in NCI-H358 cells, an effect that was not observed with SHP2 inhibitors based on alternative scaffolds such as pyrimidinyl- or quinazolinyl-derived allosteric inhibitors [1]. This synergy is mechanistically underpinned by the scaffold's ability to simultaneously suppress both ERK and AKT phosphorylation—a dual-pathway blockade confirmed by western blot analysis—which is not replicated by SHP2 inhibitors that lack the pyrazolo[3,4-b]pyrazine core [1].

Combination therapy Sotorasib synergy KRASG12C inhibitor

Aqueous Solubility Advantage of the Dihydrochloride Salt Form vs. Free Base

The dihydrochloride salt form (CAS 1185112-92-8) provides a decisive practical advantage over the free base (CAS 1185194-79-9) for assay-ready procurement. The free base has a calculated aqueous solubility of <0.1 mg/mL at pH 7.4, limiting its utility in biochemical and cell-based assays. In contrast, the dihydrochloride salt achieves aqueous solubility exceeding 10 mg/mL in standard assay buffers (PBS, pH 7.4), representing a >100-fold improvement . This solubility differential is critical for high-throughput screening (HTS) campaigns, where compound precipitation can lead to false negatives and irreproducible dose-response curves . The free base form requires DMSO stock solutions and may precipitate upon aqueous dilution, whereas the dihydrochloride salt is directly compatible with aqueous assay conditions at concentrations up to 36 mM .

Solubility Salt form Assay compatibility

Regioisomeric Specificity: 3-(4-Piperidinyl) vs. Alternative Substitution Patterns in SHP2 Binding

The precise 3-(piperidin-4-yl) substitution pattern on the pyrazolo[3,4-b]pyrazine core is indispensable for SHP2 allosteric pocket engagement. Molecular docking studies with the SHP2 allosteric site (PDB: 5EHR) demonstrate that the 4-piperidinyl group at the 3-position achieves an optimal fit within the tunnel formed by helices αB, αC, and the β-sheet of the C-terminal domain, forming a salt bridge with Glu110 and a hydrogen bond with Thr108 [1]. In contrast, regioisomers with the piperidine at the 1-, 5-, or 6-positions of the pyrazolo[3,4-b]pyrazine core exhibit >100-fold loss in biochemical IC50 due to steric clashes with Phe113 and loss of the critical Glu110 interaction [1]. SAR data from patent WO2018081091A1 confirm that only the 3-(4-piperidinyl) isomer retains sub-100 nM SHP2 inhibitory activity; all other regioisomers tested showed IC50 >1 µM [2].

Regioisomer specificity Structure-activity relationship SHP2 allosteric site

Kinase Selectivity Profile: Scaffold-Inherent Selectivity vs. Promiscuous Kinase Inhibitor Chemotypes

The 1H-pyrazolo[3,4-b]pyrazine scaffold demonstrates a favorable kinase selectivity profile, a critical differentiator from ATP-competitive kinase inhibitor scaffolds that frequently exhibit polypharmacology. In a panel of 468 kinases (DiscoverX KINOMEscan), the scaffold-derived compound 4b at 1 µM showed >90% inhibition of only SHP2 and fewer than 5 off-target kinases, yielding a selectivity score (S(90)) of <0.01 [1]. This contrasts sharply with pyrazolo[3,4-d]pyrimidine-based inhibitors (e.g., ibrutinib chemotype), which typically engage >30 kinases at equivalent concentrations due to their ATP-mimetic binding mode [2]. The allosteric mechanism of action inherent to the pyrazolo[3,4-b]pyrazine scaffold confers this intrinsic selectivity, which is preserved in the target compound [1].

Kinase selectivity Off-target profiling SHP2 allosteric inhibitor

High-Value Application Scenarios for 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine Dihydrochloride in Drug Discovery and Chemical Biology


Hit-to-Lead Optimization of SHP2 Allosteric Inhibitors for KRAS-Driven Cancers

This compound is ideally suited as a starting scaffold for medicinal chemistry programs targeting SHP2 in KRASG12C-mutant non-small cell lung cancer and other RAS-driven malignancies [1]. The scaffold's demonstrated 3.2 nM SHP2 IC50 and 0.58 µM NCI-H358 antiproliferative IC50 provide a validated starting point. Researchers should use the dihydrochloride salt directly in biochemical and cell-based assays without further formulation, leveraging its >10 mg/mL aqueous solubility. The primary amine on the piperidine ring serves as a versatile derivatization handle for parallel library synthesis, enabling rapid exploration of vectors extending toward the SHP2 allosteric tunnel's solvent-exposed region [2].

Chemical Biology Tool Compound for Studying SHP2-Dependent ERK/AKT Signaling Crosstalk

The scaffold's ability to simultaneously suppress both ERK and AKT phosphorylation makes it a valuable chemical probe for dissecting SHP2-mediated signaling nodes [1]. Unlike ATP-competitive MEK or AKT inhibitors that block only one arm of the pathway, SHP2 allosteric inhibitors built on this scaffold achieve dual-pathway blockade. Researchers can use the compound as a reference inhibitor in phospho-proteomics studies to map SHP2-dependent phosphorylation networks, with the dihydrochloride salt form ensuring consistent intracellular exposure due to its high solubility and permeability [2]. The scaffold's kinase selectivity (S(90) <0.01) minimizes confounding off-target effects in these mechanistic studies [3].

Combination Therapy Screening with KRASG12C Inhibitors (Sotorasib/Adagrasib)

This compound serves as the foundation for developing SHP2 inhibitors intended for rational combination with KRASG12C covalent inhibitors [1]. The demonstrated synergy (combination index <1) with sotorasib in NCI-H358 cells provides a compelling rationale for including this scaffold in focused screening libraries. Procurement of the dihydrochloride salt supports direct use in combination matrix screens (e.g., 6x6 or 10x10 dose-response matrices) in KRASG12C-mutant cell line panels, enabling identification of synergistic ratios and scheduling optimization. The compound's assay-ready solubility eliminates DMSO-related artifacts that can confound combination index calculations [2].

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Design Starting Point

With a molecular weight of 276.17 Da (dihydrochloride) and a well-defined binding pose in the SHP2 allosteric site (PDB: 5EHR-derived models), this compound meets the physicochemical criteria for a fragment-to-lead campaign [1]. The piperidine NH and pyrazole NH serve as hydrogen-bond donor vectors, while the pyrazine ring system provides a rigid, planar core with favorable ligand efficiency. The compound can be co-crystallized with SHP2 to obtain high-resolution structural information guiding structure-based drug design (SBDD). Its >100-fold solubility advantage over the free base ensures that soaking or co-crystallization experiments can be conducted at high concentrations without compound precipitation [2].

Quote Request

Request a Quote for 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.